N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(12-3-1-7-18-11-12)20-13-5-9-22(10-6-13)17-21-14-4-2-8-19-16(14)24-17/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPHJVFWSWVTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity. The compound binds to the kinase through key hydrogen bond interactions. This binding inhibits the activity of PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to its inhibitory effect on PI3K. This could potentially lead to the compound’s use in therapeutic interventions for conditions characterized by uncontrolled cell growth, such as cancer.
Biochemical Analysis
Biological Activity
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity is primarily linked to its interaction with various molecular targets, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034346-76-2
This compound features a thiazolo[5,4-b]pyridine core, a piperidine ring, and a nicotinamide moiety, which together contribute to its unique biological properties.
This compound primarily acts through the inhibition of phosphoinositide 3-kinases (PI3K), a critical regulator in various cellular processes including growth, proliferation, and survival. By inhibiting PI3K activity, the compound disrupts downstream signaling pathways such as the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with thiazolo[5,4-b]pyridine derivatives exhibit potent anticancer properties. In various studies, these compounds have shown effectiveness against different cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Suppression of tumor growth in vivo models
For instance, studies have reported that related compounds significantly reduce tumor size in xenograft models by targeting the PI3K/AKT pathway .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory cytokines contributes to its therapeutic potential in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(Thiazolo[5,4-b]pyridine) Derivatives | Thiazole-pyridine core | Anticancer activity through PI3K inhibition |
| Piperidine Derivatives | Piperidine ring | Analgesic and anti-inflammatory effects |
| Nicotinamide Compounds | Nicotinamide moiety | Neuroprotective and metabolic regulatory roles |
The unique combination of structural elements in this compound enhances its binding affinity for specific molecular targets compared to other similar compounds, potentially increasing its efficacy and selectivity in therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of thiazolo[5,4-b]pyridine derivatives showed promising results in inhibiting tumor growth in animal models. The compounds were administered at varying doses, demonstrating significant reductions in tumor size compared to controls.
- Anti-inflammatory Applications : Clinical trials assessing the anti-inflammatory effects of related compounds indicated a reduction in inflammatory markers among patients treated with thiazolo derivatives. These findings suggest potential applications for chronic inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives, including N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide, as promising anticancer agents. These compounds have been shown to inhibit the activity of various kinases, which are critical in cancer progression.
- c-KIT Inhibition : Thiazolo[5,4-b]pyridine derivatives have been identified as effective inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). A study demonstrated that specific derivatives exhibited significant anti-proliferative effects against GIST-T1 cells and showed promise in overcoming imatinib resistance by exhibiting higher enzymatic inhibitory activity than imatinib itself .
Antibacterial Properties
The thiazolo[5,4-b]pyridine scaffold has also been explored for its antibacterial properties. Compounds derived from this scaffold have demonstrated effectiveness against various bacterial strains, suggesting their potential utility in developing new antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazolo[5,4-b]pyridine derivatives. Studies have indicated that modifications to the thiazole ring and piperidine moiety can significantly impact biological activity.
- Key Modifications : Variations in substituents on the thiazolo ring and the piperidine nitrogen can enhance selectivity and potency against specific targets such as PI3K and c-KIT . For instance, certain modifications resulted in compounds with IC50 values in the nanomolar range against PI3K isoforms .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of Thiazole Ring : The initial step often involves the reaction of chloronitropyridines with thioamides or thioureas to form the thiazole core.
- Piperidine Attachment : Subsequent reactions introduce the piperidine moiety through nucleophilic substitution.
- Amidation : Finally, amidation with nicotinic acid derivatives forms the target compound.
These synthetic routes are optimized for yield and purity to facilitate further biological testing .
Case Studies
Several case studies provide insights into the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[5,4-b]pyridine core is a common motif in bioactive molecules. Below is a detailed comparison of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Piperidine-Linked Derivatives
- (E)-3-(2-Methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide (): Structure: Shares the piperidin-4-yl-thiazolo[5,4-b]pyridine backbone but substitutes nicotinamide with an acrylamide group bearing a 2-methoxyphenyl moiety. The acrylamide linker may introduce rigidity compared to the more flexible nicotinamide .
Aromatic Ring Substitutions
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide ():
- Structure : Features a sulfonamide group attached to a methyl-substituted phenyl ring.
- Key Differences : The sulfonamide group is highly acidic (pKa ~10), which could improve solubility in physiological pH environments compared to the neutral nicotinamide. The tetralin (tetrahydronaphthalene) moiety adds steric bulk, possibly affecting binding pocket accessibility .
- 4-(Thiazolo[5,4-b]pyridin-2-yl)aniline (): Structure: Aniline substituent at the thiazolo[5,4-b]pyridine core. Key Differences: The free amino group (-NH2) offers strong hydrogen-bond donor capacity, contrasting with the nicotinamide’s amide (-CONH2).
Halogenated Derivatives
- N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide (): Structure: Bromine atom at the 6-position of the thiazolo[5,4-b]pyridine core, with an acetamide substituent. The acetamide group is simpler than nicotinamide, reducing hydrogen-bonding diversity .
Core Structure Variations
- Compound 1 (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (): Structure: Incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine tricyclic system. The methylsulfonylbenzamide group is more electron-withdrawing than nicotinamide, which could influence binding kinetics .
Comparative Data Table
Key Findings and Implications
- Nicotinamide vs. Acrylamide/Sulfonamide : The nicotinamide group offers balanced hydrogen-bonding capacity, whereas sulfonamides enhance solubility and acrylamides increase rigidity.
- Piperidine Role : The piperidine ring in the target compound provides flexibility absent in simpler derivatives (e.g., aniline in ), likely improving target engagement.
- Halogenation : Bromine substitution () may improve binding via halogen bonds but adds steric bulk.
- Core Modifications : Planarity of the thiazolo[5,4-b]pyridine core is critical for stacking interactions; tricyclic variants () may sacrifice this for enhanced electronic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the thiazolo[5,4-b]pyridine core in N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide?
- Answer: The thiazolo[5,4-b]pyridine scaffold is typically synthesized via cyclization reactions. For example, bromo-chloro precursors (e.g., 2-bromo-5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine) can undergo Suzuki-Miyaura coupling with boronate esters in degassed DMF/EtOH/water mixtures under nitrogen, followed by purification via column chromatography . Alternative routes involve refluxing intermediates with sulfa drugs in glacial acetic acid to form fused heterocycles .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, piperidine-containing analogs are characterized by distinct proton signals in the δ 2.5–3.5 ppm range for piperidinyl protons and aromatic protons in the thiazolo-pyridine core . Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer: Sirtuin modulation assays (e.g., fluorometric NAD⁺-dependent deacetylase activity) are employed for epigenetic studies. For kinase inhibition, time-resolved fluorescence resonance energy transfer (TR-FRET) assays using recombinant tyrosine kinase 2 (TYK2) or related enzymes are common . Cell viability assays (MTT or CellTiter-Glo) are used to assess cytotoxicity in cancer models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity between enzymatic assays and cellular models?
- Answer: Discrepancies often arise from off-target effects or differential cell permeability. To address this:
- Perform counter-screening against related enzymes (e.g., JAK family kinases for TYK2 inhibitors) .
- Use cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Optimize compound solubility via formulation with DMSO/PEG mixtures to improve bioavailability .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Answer: Key approaches include:
- Structural modification: Introducing electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative metabolism .
- Prodrug design: Masking the nicotinamide moiety with ester groups to enhance oral absorption, followed by enzymatic cleavage in vivo .
- In vitro stability assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
Q. How can computational tools aid in elucidating the binding mode of this compound to its target?
- Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of homologous proteins (e.g., TYK2 pseudokinase domain, PDB: 6JG) predicts binding poses. Molecular dynamics simulations (GROMACS) refine interactions, such as hydrogen bonding between the nicotinamide carbonyl and conserved lysine residues . Free energy perturbation (FEP) calculations quantify binding affinity changes for SAR optimization .
Q. What analytical techniques are critical for detecting degradation products during formulation studies?
- Answer: Accelerated stability testing (40°C/75% RH for 4 weeks) combined with:
- LC-QTOF-MS: Identifies degradation products (e.g., hydrolysis of the piperidinyl-thiazolo bond) .
- X-ray powder diffraction (XRPD): Monitors polymorphic transitions under stress conditions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s selectivity across kinase families?
- Answer: Variations may stem from assay conditions (e.g., ATP concentrations). Mitigation steps:
- Use uniform ATP levels (1 mM) in kinase panels (e.g., Eurofins KinaseProfiler) .
- Validate selectivity via CRISPR-edited cell lines lacking the target kinase to isolate off-target effects .
Q. What experimental controls are essential when studying this compound’s effects on epigenetic targets like sirtuins?
- Answer: Include:
- Positive controls: Nicotinamide (SIRT1 inhibitor) or resveratrol (SIRT1 activator) .
- Negative controls: Catalytically inactive sirtuin mutants (e.g., H363Y mutation in SIRT1) to confirm on-target activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
